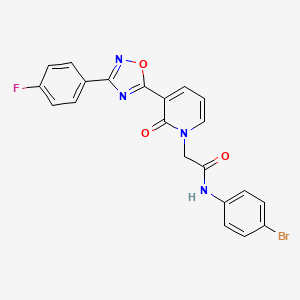

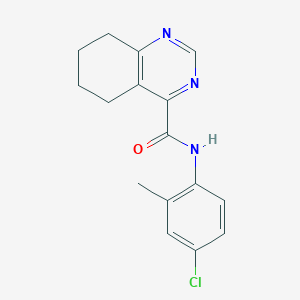

![molecular formula C11H9N3O3 B2734207 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 339278-33-0](/img/structure/B2734207.png)

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile, also known as MNM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNM is a nitrile derivative that possesses unique chemical properties, making it a valuable tool for chemical synthesis and biological studies. In

Scientific Research Applications

Synthesis and Chemical Transformations

Homologation of the Side Chain of 2-Nitrotoluene : Research explored the synthesis of tryptophan precursors and indole derivatives from 2-(2-nitrophenyl)-1,3-propanediol, highlighting methods for functionalizing compounds with nitrophenyl groups, which may be related to the synthesis or transformation of the given compound (Tanaka, Yasuo, & Torii, 1989).

Reaction of Nitric Oxide with Benzyl Cyanide : A study on the formation of bis-diazeniumdiolated imidates from benzyl cyanide and nitric oxide could provide insights into reactions involving nitrophenyl and nitrile functionalities, relevant for understanding the chemical behavior of the compound (Arnold, Keefer, & Hrabie, 2000).

Material Science and Catalysis

Ruthenium Catalyzed Reduction of Nitroarenes : This research demonstrates the use of ruthenium catalysts in the reduction of nitroarenes to aminoarenes, which may be applicable to modifying or utilizing compounds with nitrophenyl groups in material science or synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Synthesis of Unsymmetrical Bis-aryl-α, β-unsaturated Ketone Derivatives : The creation of curcuminoid derivatives showcases methods for constructing complex molecules with potential applications in organic electronics or as functional materials, which might be inspired by the functionalities present in "(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile" (Khalid et al., 2020).

Photophysical Studies

- Photophysical Properties of Phenyl-galactopyranosides : Investigation into the use of phenyl-galactopyranosides labeled with 18F and 11C for in vivo visualization of LacZ gene expression could hint at the potential of similar compounds, including those with nitrophenyl groups, in bioimaging and diagnostic applications (Celen et al., 2008).

properties

IUPAC Name |

(Z)-2-[(E)-methoxyiminomethyl]-3-(2-nitrophenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-17-13-8-9(7-12)6-10-4-2-3-5-11(10)14(15)16/h2-6,8H,1H3/b9-6+,13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKOFVMGHRXXSR-IMWXLZLDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(=CC1=CC=CC=C1[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)

![Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2734142.png)

![tert-butyl N-[2-(1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B2734144.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2734145.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(2-morpholinoethyl)propanamide hydrochloride](/img/structure/B2734146.png)

![4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide](/img/structure/B2734147.png)